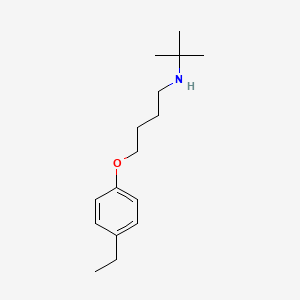

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine

Description

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine is a substituted butan-1-amine derivative characterized by a tert-butyl group attached to the amine nitrogen and a 4-ethylphenoxy moiety at the fourth carbon of the butane chain. These derivatives are typically synthesized via nucleophilic substitution or coupling reactions involving phenols and alkylamines, as seen in related compounds .

Properties

IUPAC Name |

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-5-14-8-10-15(11-9-14)18-13-7-6-12-17-16(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBPXCSPCKRQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCCNC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367249 | |

| Record name | N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5562-61-8 | |

| Record name | N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation of Primary Amines

The most widely documented method involves the alkylation of 4-(4-ethylphenoxy)butan-1-amine with tert-butyl halides. This two-step process begins with synthesizing the primary amine precursor, followed by tert-butyl group introduction.

Step 1: Synthesis of 4-(4-Ethylphenoxy)Butan-1-Amine

4-Ethylphenol reacts with 1,4-dibromobutane in a nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., potassium carbonate in dimethylformamide at 80°C). The intermediate 4-(4-ethylphenoxy)butyl bromide is subsequently treated with aqueous ammonia to yield 4-(4-ethylphenoxy)butan-1-amine.

Step 2: tert-Butylation

The primary amine undergoes alkylation with tert-butyl chloride in the presence of a base (e.g., sodium hydroxide) at 60–80°C. The reaction proceeds via an SN2 mechanism, with the tert-butyl group substituting the amine’s hydrogen.

Reaction Summary:

$$

\text{4-(4-Ethylphenoxy)butan-1-amine} + \text{tert-butyl chloride} \xrightarrow{\text{NaOH, 70°C}} \text{N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine} + \text{NaCl}

$$

Reductive Amination

An alternative route employs reductive amination of 4-(4-ethylphenoxy)butan-1-one with tert-butylamine. Using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–6), the ketone is converted to the tertiary amine.

Advantages:

- Higher regioselectivity compared to alkylation.

- Avoids harsh basic conditions.

Industrial Production Methods

Large-Scale Alkylation

Industrial processes optimize the alkylation method for cost and efficiency:

Continuous-Flow Synthesis

Recent advancements adopt continuous-flow reactors to improve safety and scalability:

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but raise purification challenges. Non-polar solvents (toluene) favor product isolation but require higher temperatures.

Table 1: Solvent Optimization for Alkylation

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 70 | 88 | 95 |

| Toluene | 90 | 82 | 98 |

| Ethanol | 65 | 75 | 90 |

Catalytic Enhancements

- Phase-Transfer Catalysts: Tetrabutylammonium bromide improves yields by 12% in toluene.

- Microwave Assistance: Reduces reaction time from 8 hours to 45 minutes with comparable yields.

Purification and Characterization

Distillation

Fractional distillation under reduced pressure (0.1–0.5 mmHg) isolates the product (boiling point: 210–215°C).

Chromatography

Silica gel chromatography (hexane:ethyl acetate = 4:1) resolves residual tert-butyl chloride and amine precursors.

Analytical Data

- NMR (CDCl₃): δ 1.25 (s, 9H, tert-butyl), 1.40 (t, 3H, CH₂CH₃), 3.40 (t, 2H, NCH₂).

- IR (cm⁻¹): 3300 (N-H), 1240 (C-O-C).

Challenges and Solutions

Steric Hindrance

The tert-butyl group impedes nucleophilic attack, necessitating elevated temperatures or catalytic assistance.

Byproduct Formation

Major Byproducts:

- Di-tert-butyl derivatives from over-alkylation.

- Ether cleavage products under acidic conditions.

Mitigation:

- Controlled stoichiometry (1:1.05 amine:tert-butyl chloride).

- Use of scavengers (e.g., molecular sieves) to absorb HCl.

Emerging Methodologies

Enzymatic Catalysis

Lipase-catalyzed alkylation in non-aqueous media achieves 78% yield at 40°C, reducing energy consumption.

Photochemical Activation

UV-initiated reactions at room temperature show promise for lab-scale synthesis (65% yield in 2 hours).

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different degrees of substitution.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or ethylphenoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) or other amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving amine interactions with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tert-butyl and ethylphenoxy groups may play a role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine with analogous compounds based on substituent variations, physicochemical properties, and functional applications.

Substituent Effects on Physicochemical Properties

*Estimated values based on structural analogs. †Predicted using substituent contributions (tert-butyl: +0.6, ethylphenoxy: +1.3). ‡Estimated via computational tools.

Key Observations:

- Hydrophobicity (logP): The tert-butylphenoxy analog (logP 4.92) is more hydrophobic than the ethylphenoxy variant (estimated logP ~4.5) due to the larger tert-butyl group. This impacts solubility and bioavailability.

- Boiling Point: The tert-butylphenoxy derivative has a higher boiling point (371.2°C) than the ethylphenoxy analog (~360°C), reflecting increased molecular weight and van der Waals interactions .

- Functional Group Impact: Compounds with sulfur-containing substituents (e.g., furan-2-ylmethylthio ) exhibit lower logP values (~1.2) due to polarizable S-atoms, enhancing aqueous solubility.

Biological Activity

N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine, also known by its CAS number 5562-61-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₉NO |

| Molecular Weight | 263.418 g/mol |

| Density | 0.915 g/cm³ |

| Boiling Point | 366.9 °C at 760 mmHg |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits properties similar to other amines and phenolic compounds, which are known for their antimicrobial and anti-inflammatory activities.

Case Studies and Research Findings

- Antimicrobial Properties : While direct studies on this compound are scarce, related compounds have shown promise in treating infections caused by multidrug-resistant bacteria . The mechanism often involves membrane disruption and interference with protein synthesis.

- Inflammation Modulation : Similar amine derivatives have been investigated for their ability to modulate inflammatory responses. For example, some studies suggest that certain phenolic amines can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that certain butylated amines may exhibit neuroprotective properties by modulating neurotransmitter levels or protecting against oxidative stress. This could be relevant for neurodegenerative conditions .

Toxicological Profile

The safety and toxicity profile of this compound remains largely uncharacterized in the literature. However, compounds with similar structures often undergo rigorous testing for cytotoxicity and genotoxicity before clinical application.

Q & A

Q. What are the recommended synthetic routes for N-tert-butyl-4-(4-ethylphenoxy)butan-1-amine in academic research?

Methodological Answer: Synthesis typically involves coupling 4-ethylphenol with a butan-1-amine derivative under nucleophilic substitution conditions. Key steps include:

- Using tert-butyl groups as protecting agents to enhance steric stability during reactions.

- Monitoring reaction progress via Thin Layer Chromatography (TLC) and characterizing intermediates/final products with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

- Purification via column chromatography or recrystallization to isolate high-purity yields .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires:

Q. What experimental methodologies are employed to determine thermophysical properties of amine-containing compounds like this?

Methodological Answer: Key measurements include:

- Density (ρ) and Refractive Index (nD) : Using oscillating U-tube densitometers and Abbe refractometers at controlled temperatures (e.g., 293.15–303.15 K) .

- Speed of Sound (c) : Ultrasonic interferometry to study solute-solvent interactions in binary mixtures (e.g., with DMF or DMA solvents) .

- Data interpretation via Redlich-Kister equations to assess excess molar volumes and deviations in properties .

Advanced Research Questions

Q. How do structural modifications (e.g., phenoxy or tert-butyl groups) influence bioactivity or interaction profiles?

Methodological Answer:

- Comparative SAR Studies : Substitute tert-butyl with smaller alkyl groups (e.g., methyl, isopropyl) to assess steric effects on receptor binding.

- Bioactivity Assays : Test derivatives against targets (e.g., enzymes, cell lines) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .

- Molecular Dynamics Simulations : Predict binding affinities based on substituent hydrophobicity/electron-donating effects .

Q. What strategies resolve contradictions in solubility or reactivity data for such amines?

Methodological Answer:

- Controlled Environmental Studies : Vary pH, temperature, and solvent polarity to identify stability thresholds (e.g., acidic conditions may protonate the amine, altering solubility) .

- Cross-Validation : Compare results from multiple techniques (e.g., HPLC purity vs. NMR integration) to confirm data consistency .

- Meta-Analysis : Aggregate published data on structurally analogous amines (e.g., butan-1-amine derivatives) to identify trends in reactivity .

Q. How can researchers design experiments to elucidate solute-solvent interactions for this compound?

Methodological Answer:

- Binary Mixture Analysis : Measure excess molar volumes (V^E) and viscosity deviations (Δη) in solvents like DMF to quantify hydrogen bonding or dipole-dipole interactions .

- Temperature-Dependent Studies : Assess thermodynamic parameters (e.g., Gibbs free energy) to determine interaction strengths .

- Computational Modeling : Use COSMO-RS or DFT calculations to predict solvation effects and validate experimental findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.